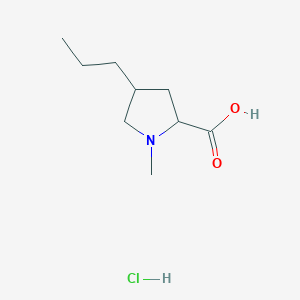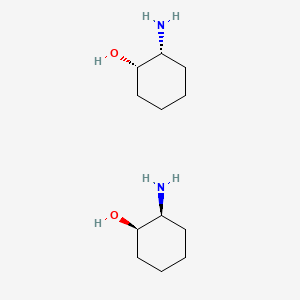
4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, introduction of benzyl and benzylidene groups, and the formation of the thio-mannopyranoside linkage. Common solvents used in these reactions include ethyl acetate and hexane, with reaction temperatures ranging from 153-159°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can replace certain groups with others, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce deprotected mannopyranosides.
Applications De Recherche Scientifique
4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used as a molecular probe to investigate biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in drug discovery and development, due to its ability to interact with specific molecular targets.
Industry: It can be utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibiting disease-related enzymes or modulating signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-beta-d-glucopyranoside: This compound shares a similar structure but differs in the configuration of the sugar moiety.
4,6-O-Benzylidene-methyl-alpha-d-glucopyranoside: Another related compound with a different substitution pattern on the sugar ring.
Uniqueness
4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside stands out due to its specific combination of benzyl and benzylidene groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C34H34O5S |
|---|---|
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
6-(4-methylphenyl)sulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C34H34O5S/c1-24-17-19-28(20-18-24)40-34-32(36-22-26-13-7-3-8-14-26)31(35-21-25-11-5-2-6-12-25)30-29(38-34)23-37-33(39-30)27-15-9-4-10-16-27/h2-20,29-34H,21-23H2,1H3 |
Clé InChI |
DDANYPHUIFTAQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![9-Fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B15129278.png)
![3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15129282.png)


![6-[[2-[[6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15129308.png)

![N-[[6-[4,6-diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide](/img/structure/B15129328.png)
